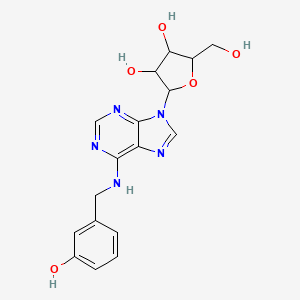
N-(3-Hydroxybenzyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxybenzyl)adenosine: is a compound that has garnered interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. It is a derivative of adenosine, a nucleoside that plays a crucial role in various physiological processes. The compound is characterized by the presence of a hydroxybenzyl group attached to the adenosine molecule, which enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxybenzyl)adenosine typically involves the reaction of adenosine with 3-hydroxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxybenzyl)adenosine undergoes various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, particularly those involving adenosine receptors.
Mechanism of Action
The mechanism of action of N-(3-Hydroxybenzyl)adenosine involves its interaction with adenosine receptors, particularly the A2A receptor. By binding to these receptors, the compound modulates various signaling pathways, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream effectors. This results in neuroprotective effects, including the reduction of oxidative stress and inflammation .
Comparison with Similar Compounds
N6-(4-Hydroxybenzyl)adenosine: Another derivative of adenosine with similar neuroprotective properties.
N6-(3-Methoxybenzyl)adenosine: A compound with a methoxy group instead of a hydroxy group, showing different pharmacological profiles.
Uniqueness: N-(3-Hydroxybenzyl)adenosine is unique due to its specific interaction with adenosine receptors and its ability to modulate multiple signaling pathways. This makes it a promising candidate for the treatment of neurodegenerative diseases, offering advantages over other similar compounds in terms of efficacy and safety .
Properties
Molecular Formula |
C17H19N5O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20) |
InChI Key |
CMTVBCOBYCGDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















